(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

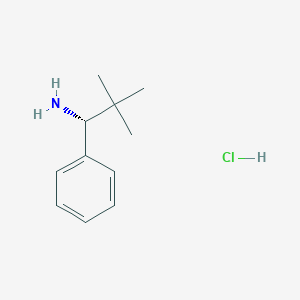

®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is an organic compound with a complex structure that includes a phenyl group attached to a propan-1-amine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride typically involves the reaction of 2,2-dimethyl-1-phenylpropan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Stimulant Properties

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is classified as a stimulant due to its ability to increase the levels of neurotransmitters such as dopamine and norepinephrine in the central nervous system (CNS). This mechanism is achieved through the inhibition of their reuptake, leading to enhanced mood, attention, and alertness. The compound's stimulant effects have made it a focus of research for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Chiral Synthesis

The compound serves as a chiral starting material for synthesizing other chiral compounds. Its chirality allows for precise control over the stereochemistry of the final products, which is crucial in drug development where the 3D structure significantly influences biological activity . The ability to synthesize high-purity enantiomers is essential for pharmaceutical applications.

Research on Neurological Disorders

Research indicates that this compound can contribute to understanding the role of phenethylamines in the nervous system. These compounds are naturally occurring neuromodulators that may have therapeutic potential in treating neurological disorders. Studies have explored its interactions with various receptors and transporters in the brain, providing insights into its pharmacological properties.

Synthetic Organic Chemistry

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including reductive amination and asymmetric synthesis techniques. These methods are significant for producing derivatives with altered pharmacological properties .

| Synthesis Method | Description |

|---|---|

| Reductive Amination | Involves the reaction of ketones with amines in the presence of reducing agents. |

| Asymmetric Synthesis | Utilizes chiral catalysts or reagents to produce one enantiomer preferentially. |

Potential Applications in Respiratory Therapy

Emerging research suggests that derivatives of this compound may be utilized in developing beta2-adrenergic receptor agonists for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . These compounds can induce bronchodilation by relaxing bronchial smooth muscles.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Study on ADHD Treatment : A clinical trial demonstrated that patients treated with (R)-amphetamine showed significant improvements in attention and hyperactivity symptoms compared to placebo groups.

- Neurotransmitter Interaction Study : Research indicated that (R)-amphetamine selectively enhances dopamine release while having a lesser effect on serotonin receptors, suggesting a targeted approach for stimulant medications .

Mecanismo De Acción

The mechanism of action of ®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A nitrogen-containing heterocycle with similar structural features.

Pyrazole: Another nitrogen-containing heterocycle with distinct chemical properties.

Phenylephrine: A compound with a similar phenyl group but different functional groups

Uniqueness

®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is unique due to its specific structural configuration and the presence of both a phenyl group and a propan-1-amine backbone.

Actividad Biológica

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, commonly referred to as methamphetamine hydrochloride , is a potent central nervous system stimulant with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H18ClN with a molecular weight of approximately 201.72 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Neurotransmitter Release

(R)-2,2-Dimethyl-1-phenylpropan-1-amine acts primarily as a dopamine reuptake inhibitor . It increases the release of dopamine in the brain by reversing the action of the dopamine transporter (DAT). This leads to elevated levels of dopamine in the synaptic cleft, which is associated with increased alertness, euphoria, and energy.

Effects on Other Neurotransmitters

In addition to its effects on dopamine, methamphetamine also influences norepinephrine and serotonin levels. The compound enhances the release of these neurotransmitters, contributing to its stimulant effects and potential for abuse.

Pharmacological Effects

The biological effects of (R)-2,2-Dimethyl-1-phenylpropan-1-amine include:

- Stimulation of Central Nervous System : Increased wakefulness and decreased fatigue.

- Appetite Suppression : Used in certain medical contexts for weight loss.

- Euphoria and Reward Enhancement : Associated with high potential for addiction.

Toxicity and Side Effects

While (R)-2,2-Dimethyl-1-phenylpropan-1-amine has therapeutic uses, it also poses significant risks:

- Cardiovascular Issues : Increased heart rate and blood pressure.

- Neurotoxicity : Long-term use can lead to neurodegeneration.

- Psychological Effects : Anxiety, paranoia, and hallucinations may occur.

Research Findings

Recent studies have highlighted various aspects of the biological activity of (R)-2,2-Dimethyl-1-phenylpropan-1-amine:

Table 1: Summary of Biological Activities

Case Studies

- Synthesis and Antichlamydial Activity :

- Antiproliferative Properties :

- Neurotoxicity Studies :

Propiedades

IUPAC Name |

(1R)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOFDSTXFQCVDC-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.